- Pyridine derivatives as NK receptor inhibitors and their preparation, pharmaceutical compositions, and use in the treatment of psychotic disorders, World Intellectual Property Organization, , ,
Cas no 929047-07-4 ((8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one)
![(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one structure](https://nl.kuujia.com/scimg/cas/929047-07-4x500.png)
929047-07-4 structure
Productnaam:(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one
CAS-nummer:929047-07-4
MF:C7H12N2O
MW:140.182981491089
MDL:MFCD11858486
CID:1121886
PubChem ID:59215820
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Chemische en fysische eigenschappen
Naam en identificatie
-
- (8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one
- (8aR)-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
- (R)-HEXAHYDRO-PYRROLO[1,2-A]PYRAZIN-4-ONE
- (8aR)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one (ACI)
- (R)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
- (8aR)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one
- DB-258064
- 929047-07-4
- SCHEMBL337898
- HAAZJWVQKLGNDT-ZCFIWIBFSA-N
- EN300-785396
- MFCD11858486
- (8aR)-octahydropyrrolo[1,2-a]piperazin-4-one
- (R)-hexahydropyrrolo[1,2-a]pyrazin-4-one
- CS-0102904
-
- MDL: MFCD11858486
- Inchi: 1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2/t6-/m1/s1
- InChI-sleutel: HAAZJWVQKLGNDT-ZCFIWIBFSA-N
- LACHT: O=C1CNC[C@H]2CCCN12
Berekende eigenschappen
- Exacte massa: 140.094963011g/mol
- Monoisotopische massa: 140.094963011g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 158
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.3
- Topologisch pooloppervlak: 32.3Ų
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005748-100mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 100mg |
$325 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005748-50mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 50mg |
$235 | 2024-07-28 | |
Enamine | EN300-785396-0.25g |
(8aR)-octahydropyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95.0% | 0.25g |
$1432.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1005748-500mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 500mg |
$940 | 2024-07-28 | |
Enamine | EN300-785396-2.5g |
(8aR)-octahydropyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95.0% | 2.5g |
$3051.0 | 2025-03-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0175-50mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 97% | 50mg |
1636.72CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1005748-1g |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 1g |
$1765 | 2025-02-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0175-5g |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 97% | 5g |
¥51414.37 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0175-100mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 97% | 100mg |
¥2492.02 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005748-500mg |
(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one |
929047-07-4 | 95% | 500mg |
$940 | 2025-02-22 |
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 12 h, 20 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 12 - 13, 20 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 12 - 13, 20 - 30 °C
Referentie
- Preparation of 3-cyano-6-aminoquinoline derivatives as inhibitors of protein kinase, China, , ,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 12 - 13, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 12 - 13, rt
Referentie
- Preparation of phthalazinone derivatives useful as antitumor agents, China, , ,
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Raw materials
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Preparation Products
(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one Gerelateerde literatuur
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
929047-07-4 ((8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one) Gerelateerde producten
- 1000577-07-0((5E)-BiMatoprost)
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- 1779660-67-1(2-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid)
- 23096-83-5(8-Ethyl-4-hydroxyquinoline)
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- 2229354-18-9(1-2-(quinolin-2-yl)ethylcyclopropan-1-ol)
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:929047-07-4)(8aR)-hexahydro-Pyrrolo[1,2-a]pyrazin-4(1H)-one

Zuiverheid:99%/99%/99%/99%/99%/99%
Hoeveelheid:1g/5g/500mg/250mg/100mg/50mg
Prijs ($):1731.0/6443.0/920.0/515.0/312.0/211.0